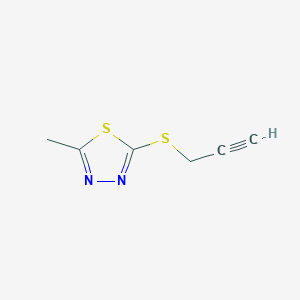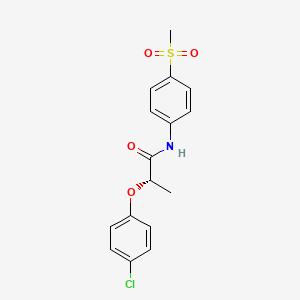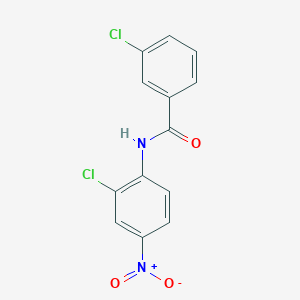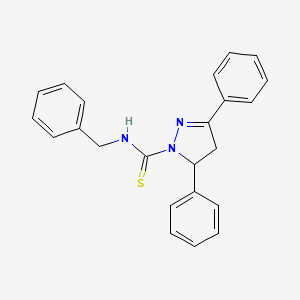
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide, also known as Dantrolene, is a drug that is used to treat muscle spasticity and malignant hyperthermia. It was first synthesized in 1967 by Dr. Arthur F. Benton and his team at the University of Rochester. Dantrolene works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which leads to relaxation of the muscle.
Mecanismo De Acción
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle. This leads to relaxation of the muscle and a decrease in muscle spasticity. In malignant hyperthermia, this compound inhibits the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which prevents the hypermetabolic state that can occur during anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease muscle spasticity and improve muscle function in patients with conditions such as cerebral palsy and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has several advantages as a research tool. It is a specific inhibitor of calcium release from the sarcoplasmic reticulum in skeletal muscle, which makes it a useful tool for studying calcium signaling in cells. However, this compound has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the drug over time.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide. One area of research is the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Another area of research is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on calcium signaling in cells.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide involves several steps. The starting material is 3-nitrobenzenesulfonyl chloride, which is reacted with N-methyl-3-aminophenol to form 4-(3-methylaminophenyl)-3-nitrobenzenesulfonamide. This compound is then reacted with 3,4-dimethylaniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has been extensively studied for its use in treating muscle spasticity and malignant hyperthermia. It has also been investigated for its potential use in treating other conditions, such as cerebral palsy, multiple sclerosis, and spinal cord injury. In addition, this compound has been studied for its effects on calcium signaling in cells and its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(8-11(10)2)17-14-7-6-13(23(21,22)16-3)9-15(14)18(19)20/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJTCCZITWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)


![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)




![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)